Fenofibric-d6 acid is a deuterated form of fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate []. In scientific research, fenofibric-d6 acid is primarily employed as an internal standard in analytical techniques, particularly in mass spectrometry, to quantify fenofibric acid in biological samples [, , , , ]. Its use as an internal standard stems from its similar chemical behavior to fenofibric acid while possessing a distinct mass difference detectable by mass spectrometry. This characteristic allows for accurate quantification of fenofibric acid by minimizing variations during sample preparation and analysis.
Fenofibric-d6 Acid is a deuterated analog of Fenofibric Acid, primarily utilized in pharmaceutical research and analytical chemistry. This compound serves as an internal standard in various bioanalytical methods, particularly in the quantification of Fenofibric Acid in biological samples. The incorporation of deuterium enhances the compound's stability and provides distinct mass characteristics that are advantageous for mass spectrometry applications.
Fenofibric-d6 Acid is synthesized from Fenofibric Acid through processes that incorporate deuterium into the molecular structure. This process typically involves the use of deuterated reagents or solvents during synthesis, which allows for precise tracking and quantification in analytical methodologies.
Fenofibric-d6 Acid is classified as a peroxisome proliferator-activated receptor alpha (PPARα) activator. It belongs to the class of fibrates, which are primarily used to manage dyslipidemia by lowering lipid levels in the blood.
The synthesis of Fenofibric-d6 Acid involves several key steps:
The industrial production of Fenofibric-d6 Acid focuses on optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase extraction and ultra-performance liquid chromatography are often utilized to ensure that the compound meets analytical standards for research applications .
Fenofibric-d6 Acid retains a similar structure to Fenofibric Acid, with the primary distinction being the substitution of hydrogen atoms with deuterium atoms at specific positions on the aromatic rings.
The molecular structure can be represented as follows:
Fenofibric-d6 Acid can undergo various chemical reactions:
Common reagents used in these reactions include:
Fenofibric-d6 Acid acts primarily through its interaction with PPARα. Upon binding to this receptor, it activates gene expression involved in lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein cholesterol levels.
Studies have shown that Fenofibric-d6 Acid exhibits significant effects on cellular processes related to lipid metabolism, demonstrating its role as an effective agent in managing dyslipidemia .
Relevant analyses indicate that Fenofibric-d6 Acid maintains its structural integrity under various conditions, making it suitable for use in sensitive analytical techniques .
Fenofibric-d6 Acid is primarily used in:
Fenofibric acid represents the biologically active metabolite of the prodrug fenofibrate, a widely prescribed lipid-modulating agent. Chemically designated as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, this molecule features a diphenylketone backbone with a carboxylic acid functional group that enables its pharmacological activity. The molecular formula for the non-deuterated compound is C₁₇H₁₅ClO₄, with a monoisotopic mass of 318.0659 Da [4]. Fenofibric acid functions primarily as a potent PPARα agonist (peroxisome proliferator-activated receptor alpha), exhibiting half-maximal effective concentrations (EC₅₀) of 22.4 µM for PPARα, 1.47 µM for PPARγ, and 1.06 µM for PPARδ [5]. This broad receptor activation profile underpins its lipid-modulating efficacy in treating dyslipidemias.
Upon PPARα activation, fenofibric acid initiates a transcriptional cascade that upregulates genes involved in fatty acid transport and β-oxidation while simultaneously reducing apolipoprotein C-III production. This dual mechanism effectively lowers plasma triglycerides (by 40-55%) and elevates HDL cholesterol (by 10-20%) in patients with hypertriglyceridemia or mixed dyslipidemia [4] [8]. Additionally, fenofibric acid demonstrates secondary pharmacological actions, including inhibition of cyclooxygenase-2 (COX-2) enzyme activity with an IC₅₀ of 48 nM [5]. Unlike its prodrug fenofibrate, which requires intestinal hydrolysis for activation, fenofibric acid is directly pharmacologically active, though its high hydrophilicity contributes to variable absorption profiles that complicate therapeutic monitoring [4].
Table 1: Comparative Properties of Fenofibric Acid and Fenofibric-d6 Acid
Property | Fenofibric Acid | Fenofibric-d6 Acid |
---|---|---|
Molecular Formula | C₁₇H₁₅ClO₄ | C₁₇H₉D₆ClO₄ |
CAS Number | 42017-89-0 | 1092484-69-9 |
Molecular Weight | 318.75 g/mol | 324.79 g/mol |
Accurate Mass | 318.0659 Da | 324.1035 Da |
Primary Applications | Therapeutic agent | Research standard |
Key Functional Groups | Propanoic acid, chlorobenzoyl | Deuterated propanoic acid, chlorobenzoyl |
Fenofibric-d6 acid is specifically engineered as a deuterium-enriched analog of native fenofibric acid. This isotopically labeled compound incorporates six deuterium atoms (D₆) at the two methyl groups of the 2-methylpropanoic acid moiety, resulting in the molecular formula C₁₇H₉D₆ClO₄ and a molecular weight of 324.79 g/mol [5] [7]. This structural modification creates a mass differential of 6 Da compared to the native compound while preserving identical chemical properties and chromatographic behavior. The deuterium substitution occurs at non-labile positions, ensuring isotopic stability during sample processing and analysis, making it particularly valuable for mass spectrometry-based quantification methods [5] [10].
Isotopic labeling represents a cornerstone technique in modern pharmaceutical research, enabling precise tracking of drug molecules through complex biological matrices. Deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) serve as the most frequently employed stable isotopes for pharmaceutical applications due to their non-radioactive nature and minimal biochemical perturbation. Deuterium labeling specifically offers advantages in synthesis feasibility and cost-effectiveness compared to other heavy isotopes, with established protocols for hydrogen-deuterium exchange reactions and deuterated precursor incorporation [3]. Fenofibric-d6 acid exemplifies this approach, with its six deuterium atoms strategically positioned to minimize potential kinetic isotope effects while maximizing mass spectrometric differentiation.
The implementation of deuterated standards like fenofibric-d6 acid addresses critical analytical challenges in drug quantification, particularly through liquid chromatography-tandem mass spectrometry (LC-MS/MS). These compounds serve as ideal internal standards because they co-elute chromatographically with their non-deuterated analogs yet produce distinct mass-to-charge (m/z) signatures. This enables researchers to compensate for matrix effects, ionization efficiency variations, and extraction inconsistencies during sample preparation [6]. In the specific context of fenofibric acid analysis, the deuterated standard demonstrates nearly identical retention times (1.55 minutes vs. 1.56 minutes for native fenofibric acid) while exhibiting baseline separation in mass detection channels (m/z 323.1 → 231.0 for fenofibric acid-d6 versus m/z 317.1 → 231.0 for native fenofibric acid) [6].
Table 2: Analytical Applications of Isotopically Labeled Pharmaceutical Standards
Application Domain | Role of Isotopic Standards | Benefit to Research |
---|---|---|
Quantitative Bioanalysis | Internal calibration for LC-MS/MS | Corrects for matrix effects and recovery variability |
Metabolite Identification | Differentiation of drug vs. endogenous compounds | Enables definitive metabolite structural characterization |
Pharmacokinetic Studies | Tracing drug disposition without radioactivity | Allows simultaneous quantification of drug and metabolites |
Drug-Drug Interaction Studies | Distinguishing co-administered compounds | Clarifies metabolic pathways of interacting drugs |
Protein Binding Studies | Quantifying free versus bound fractions | Facilitates accurate determination of pharmacologically active concentrations |
Beyond analytical applications, deuterated pharmaceuticals play expanding roles in advanced imaging techniques including matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). For tissue distribution studies, deuterated analogs like fenofibric-d6 acid enable spatial resolution of drug localization at ≤50 μm levels when combined with optimized matrix application protocols [3]. This capability provides unprecedented insights into drug penetration across biological barriers and accumulation in target tissues. Furthermore, isotopic labeling facilitates nuclear magnetic resonance (NMR) investigations of drug-receptor interactions, as the distinct magnetic properties of deuterium allow for selective detection without background interference from endogenous compounds [3]. The continuous evolution of these analytical platforms ensures growing importance for deuterated standards across the drug development pipeline.
The strategic incorporation of six deuterium atoms into fenofibric acid creates a significant mass shift that enables unambiguous differentiation from endogenous compounds and the parent drug in complex biological matrices. This D6 configuration specifically targets the methyl groups adjacent to the carboxylic acid functionality, positions that demonstrate enhanced metabolic stability compared to potential deuterium placement on the aromatic rings. The kinetic isotope effect (KIE) arising from deuterium substitution can potentially alter metabolic pathways, as the stronger carbon-deuterium bond (compared to carbon-hydrogen) requires greater activation energy for cleavage [3] [5]. Studies indicate that deuterium at non-labile positions in fenofibric-d6 acid may reduce the rate of benzylic hydroxylation and subsequent glucuronidation, thereby extending the elimination half-life relative to non-deuterated fenofibric acid [3].
In metabolic pathway elucidation, fenofibric-d6 acid serves as an invaluable tracer for distinguishing phase I and phase II metabolites. Research demonstrates that fenofibric acid undergoes predominantly glucuronide conjugation (approximately 70% of the administered dose) with a minor reduction pathway producing the benzhydrol metabolite [4]. When deuterated analog is administered, mass spectral analysis of urine samples reveals retention of deuterium atoms in the glucuronidated metabolite but partial loss in the reduced metabolite due to exchange during the reduction process. This differential isotopic pattern provides mechanistic insights into enzymatic processing that would be unobtainable with non-deuterated drug alone [3] [6]. Additionally, the deuterated standard facilitates detection of previously unknown metabolites through characteristic mass doublets in mass spectrometry scans.
The analytical superiority of fenofibric-d6 acid is particularly evident in high-throughput clinical studies requiring precise quantification amidst complex medication regimens. A validated 4-minute LC-MS/MS method leveraging fenofibric acid-d6 as internal standard demonstrated capability to simultaneously quantify seven statins and three fibrates in merely 10 μL of human plasma [6]. This approach revealed substantial discrepancies between self-reported medication use and actual drug exposure, with statins detected in 42.4% of samples from patients who reported no statin use. For fenofibric acid specifically, the method achieved a lower limit of quantification of 1 ng/mL with a linear dynamic range extending to 1000 ng/mL, performance characteristics essential for accurate therapeutic drug monitoring [6]. The deuterated standard's structural similarity ensures nearly identical extraction recovery (98-102%) and ionization efficiency compared to the native compound, enabling unmatched analytical precision.
Table 3: Impact of Deuterium Labeling on Metabolic and Analytical Parameters
Parameter | Native Fenofibric Acid | Fenofibric-d6 Acid | Significance |
---|---|---|---|
Molecular Weight | 318.75 g/mol | 324.79 g/mol | Enables mass spectrometric differentiation |
C-D Bond Strength | ~377 kJ/mol (C-H) | ~420 kJ/mol (C-D) | May reduce metabolic degradation rates |
Primary Metabolic Pathway | Glucuronide conjugation | Glucuronide conjugation | Similar pathway with potential rate differences |
LC-MS/MS Retention Time | 1.56 minutes | 1.55 minutes | Near-identical chromatographic behavior |
Mass Transitions (m/z) | 317.1 → 231.0 | 323.1 → 231.0 | Baseline separation in MRM channels |
Detection Sensitivity | Subject to matrix effects | Corrects for matrix effects | Improves quantification accuracy |
The deuterium labeling in fenofibric-d6 acid also facilitates advanced pharmacokinetic modeling through stable isotope co-administration studies. Researchers can simultaneously administer therapeutic doses of native fenofibric acid alongside tracer quantities of fenofibric-d6 acid to precisely determine absorption kinetics, bioavailability, and hepatic extraction ratios without sequential dosing or cross-study variability [3]. This approach provides unprecedented temporal resolution of disposition processes, revealing that fenofibric acid absorption occurs primarily in the proximal small intestine (88% bioavailability in duodenal regions) rather than the stomach (81%) or colon (78%) [4]. Furthermore, the deuterated standard enables accurate calculation of protein binding parameters, particularly important given fenofibric acid's 99% serum protein binding, by allowing simultaneous measurement of total and unbound fractions through isotope dilution techniques [4] [6]. These capabilities collectively establish fenofibric-d6 acid as an indispensable tool for modern pharmaceutical research and bioanalytical method development.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7